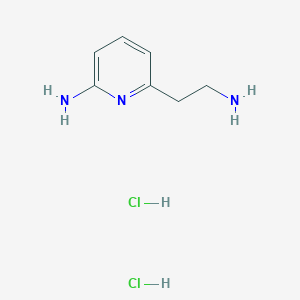

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-aminoethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-5-4-6-2-1-3-7(9)10-6;;/h1-3H,4-5,8H2,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOVRMTTISFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-(2-Aminoethyl)pyridin-2-amine Dihydrochloride

The following technical monograph provides an in-depth analysis of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride , a critical pharmacophore in medicinal chemistry, particularly in the development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors.

Executive Summary

This compound (often referred to in literature as a "2-aminopyridine diamine tail") is a bifunctional heterocyclic building block. It is structurally characterized by a pyridine core substituted with a primary amino group at the 2-position and an ethylamine side chain at the 6-position.

This compound serves as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) . Its primary utility lies in its ability to function as a bidentate ligand: the 2-aminopyridine "head" anchors to acidic residues in enzyme active sites (notably Glu592 in nNOS), while the flexible ethylamine "tail" extends to interact with peripheral heme propionates or solvent networks.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

Structural Identity

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 137.18 (Free Base) / 210.10 (Dihydrochloride)

-

SMILES: NCCc1cccc(N)n1.Cl.Cl

-

Key Structural Features:

-

2-Aminopyridine Motif: Acts as a hydrogen bond donor/acceptor pair, mimicking the guanidinium group of arginine.

-

Ethyl Linker: Provides a ~3-4 Å spacing, allowing the terminal amine to reach secondary binding pockets without imposing rigid conformational strain.

-

Acid-Base Profile (pKa)

The dihydrochloride salt stabilizes the molecule in a solid form. Upon dissolution in physiological buffer, it exhibits two distinct ionization events:

-

Pyridine Ring Nitrogen (

): The 2-amino group exerts an electron-donating effect (+M), significantly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine ( -

Aliphatic Amine (

): The terminal primary amine is highly basic and remains protonated at physiological pH (7.4), ensuring electrostatic interaction with anionic protein residues (e.g., aspartate/glutamate).

Synthetic Pathways & Process Chemistry

The synthesis of 6-(2-aminoethyl)pyridin-2-amine is non-trivial due to the need to differentiate the two amino groups. The most robust protocol, adapted from Silverman et al. (Northwestern University) , utilizes a "Protect-Functionalize-Reduce" strategy starting from 2-amino-6-methylpyridine.

Synthetic Protocol

-

Protection: The exocyclic amine of 2-amino-6-methylpyridine is protected using Di-tert-butyl dicarbonate (Boc

O) to prevent N-alkylation. -

Benzylic Functionalization: The 6-methyl group is brominated via radical substitution using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).

-

Homologation: The resulting bromide is displaced by cyanide (using KCN or NaCN) to form the cyanomethyl derivative.

-

Reduction: The nitrile is reduced to the primary amine using Borane-THF or catalytic hydrogenation (

). -

Deprotection: Acidic hydrolysis (4M HCl in dioxane) removes the Boc group and simultaneously forms the stable dihydrochloride salt.

Reaction Workflow Diagram

Caption: Step-wise synthetic pathway for the production of this compound.

Analytical Characterization

To validate the identity of the synthesized salt, the following analytical signatures are expected:

Proton NMR ( H NMR, 500 MHz, D O)

- 7.50 (t, 1H): Pyridine C4-H (Triplet, coupling to C3/C5).

- 6.85 (d, 1H): Pyridine C3-H (Doublet).

- 6.70 (d, 1H): Pyridine C5-H (Doublet).

-

3.35 (t, 2H): Methylene adjacent to terminal amine (-CH

-

3.05 (t, 2H): Benzylic methylene attached to pyridine (-Py-CH

-

Note: Amine protons (-NH

, -NH

Mass Spectrometry (ESI-MS)

-

Observed Ion:

= 138.1 m/z (corresponding to the free base cation). -

Fragmentation: Loss of ammonia (

, -17) is a common fragmentation pathway for primary amines in MS/MS.

Biological Context: The nNOS Pharmacophore

This compound is a "privileged structure" in the design of inhibitors for Neuronal Nitric Oxide Synthase (nNOS) . The enzyme's active site contains a glutamate residue (Glu592 in rat nNOS) that anchors the substrate L-Arginine.

Mechanism of Binding

-

The "Head" (2-Aminopyridine): Forms a bidentate hydrogen bond with Glu592 . The ring nitrogen accepts a proton, while the exocyclic amino group donates a proton. This mimics the isosteric guanidinium group of the natural substrate, L-Arginine.

-

The "Tail" (Ethylamine): The ethyl chain positions the terminal amine to interact with the heme propionate groups or a structural water molecule, enhancing potency and selectivity over endothelial NOS (eNOS).

Pharmacophore Interaction Map

Caption: Structural interaction map showing the bidentate binding mode of the ligand within the nNOS active site.

Handling, Stability, & Safety

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence, complicating stoichiometric weighing.

-

Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Sparingly soluble in non-polar organic solvents (DCM, Hexane).

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required.

-

Warning: Aminopyridines can block potassium channels (similar to 4-aminopyridine).[1] While this specific isomer is less potent, it should be handled as a potential neurotoxin.

-

References

-

Silverman, R. B., et al. "Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2016.

-

Poulos, T. L., & Li, H. "Structure-Based Design of Selective Neuronal Nitric Oxide Synthase Inhibitors." Current Topics in Medicinal Chemistry, 2005.

-

PubChem Compound Summary. "2-Amino-6-methylpyridine (Precursor)." National Library of Medicine.

-

BindingDB. "Target: Nitric Oxide Synthase (nNOS) - Ligand Interaction Data."

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 6-(2-aminoethyl)pyridin-2-amine from 2-amino-6-methylpyridine

Abstract

This document provides a comprehensive guide for the synthesis of 6-(2-aminoethyl)pyridin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-6-methylpyridine.[1][2] The described synthetic strategy is a robust and scalable two-step process. The first step involves a base-catalyzed Henry (nitroaldol) reaction between 2-amino-6-formylpyridine (derived from the starting material) and nitromethane to yield the key intermediate, 2-amino-6-(2-nitrovinyl)pyridine. The subsequent step is a catalytic hydrogenation for the complete reduction of the nitrovinyl moiety to the desired primary amine. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes expected analytical data for both the intermediate and the final product.

Introduction and Synthetic Strategy

6-(2-aminoethyl)pyridin-2-amine is a key pharmacophore and synthetic intermediate used in the development of various therapeutic agents. Its structure, featuring a flexible ethylamine side chain on a 2-aminopyridine scaffold, allows for diverse interactions with biological targets. The synthesis from 2-amino-6-methylpyridine requires the functionalization and extension of the methyl group into an aminoethyl group.

Direct alkylation of the methyl group is challenging due to the presence of the acidic proton on the exocyclic amino group and potential for ring alkylation.[3][4] Therefore, a more reliable and controllable strategy is employed, as outlined below:

-

Oxidation (Conceptual Step): The process begins with the conceptual oxidation of the methyl group of 2-amino-6-methylpyridine to an aldehyde, yielding 2-amino-6-formylpyridine. This step is a prerequisite for the subsequent carbon-carbon bond formation.

-

Henry Reaction (Step 1): The core of the synthesis is the Henry reaction, a classic C-C bond-forming method.[5][6] The aldehyde intermediate is condensed with nitromethane in the presence of a base. The resulting β-nitro alcohol readily dehydrates under the reaction conditions to form the conjugated nitroalkene, 2-amino-6-(2-nitrovinyl)pyridine.

-

Reduction (Step 2): The final step involves the simultaneous reduction of the carbon-carbon double bond and the nitro group of the intermediate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and the generation of clean products.[7][8]

This two-step sequence provides a dependable route to the target molecule with good overall yields.

Overall Synthetic Scheme

Caption: Overall synthetic pathway from 2-amino-6-methylpyridine to the target compound.

Part 1: Synthesis of 2-amino-6-(2-nitrovinyl)pyridine

Principle and Rationale

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[5][9] In this protocol, nitromethane serves as the nucleophile after deprotonation by a base. The resulting nitronate anion attacks the electrophilic carbonyl carbon of 2-amino-6-formylpyridine. The reaction is typically driven to completion by the in-situ dehydration of the intermediate β-nitro alcohol, which is facilitated by the acidic α-proton and the formation of a stable, conjugated system. Ammonium acetate is an effective catalyst as it provides a mild base (acetate) and an acid (ammonium ion) to facilitate the reaction steps.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 2-Amino-6-formylpyridine | ≥97% | Commercial | 122.12 | 10.0 | 1.22 g |

| Nitromethane (CH₃NO₂) | Anhydrous, ≥96% | Commercial | 61.04 | 15.0 | 0.92 mL (1.05 g) |

| Ammonium Acetate (CH₃COONH₄) | ≥98% | Commercial | 77.08 | 5.0 | 0.39 g |

| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Commercial | 60.05 | - | ~20 mL |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | - | - | ~150 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | - | - | ~50 mL |

| Brine | - | Lab Prepared | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | - | - | ~5 g |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-formylpyridine (1.22 g, 10.0 mmol), ammonium acetate (0.39 g, 5.0 mmol), and glacial acetic acid (20 mL).

-

Addition of Reagents: Stir the mixture at room temperature to achieve dissolution. To the resulting solution, add nitromethane (0.92 mL, 15.0 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent system. The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water. A yellow-orange precipitate should form.

-

Workup - Neutralization: Stir the aqueous suspension for 15 minutes. Slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~7-8.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to yield the pure product.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Bright yellow to orange crystalline solid |

| Melting Point | 165-168 °C |

| ¹H NMR | Consistent with the structure of the nitrovinyl product |

| Mass Spec (ESI) | m/z = 166.1 [M+H]⁺ |

Part 2: Reduction of 2-amino-6-(2-nitrovinyl)pyridine

Principle and Rationale

Catalytic hydrogenation is a highly effective method for the reduction of both nitro groups and alkenes to their corresponding saturated amines.[8][10] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction proceeds on the surface of the catalyst where hydrogen gas is adsorbed and subsequently transferred to the substrate, leading to the stepwise reduction of the functional groups. This method is preferred over metal hydride reagents (e.g., LiAlH₄) which can be less selective and require more stringent anhydrous conditions.[8]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 2-Amino-6-(2-nitrovinyl)pyridine | From Step 1 | - | 165.15 | 5.0 | 0.83 g |

| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | - | - | ~85 mg (10 mol%) |

| Methanol (MeOH) | Anhydrous | Commercial | - | - | 50 mL |

| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | - | - | Balloon or Parr |

| Celite® | - | Commercial | - | - | ~2 g |

Procedure

-

Reaction Setup: To a 100 mL three-neck flask (or a suitable hydrogenation vessel), add 2-amino-6-(2-nitrovinyl)pyridine (0.83 g, 5.0 mmol) and methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (85 mg) to the flask under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

-

Hydrogenation: Seal the flask, and purge the system by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask (or pressurize the Parr apparatus to 50 psi).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the progress by TLC (10% MeOH in Dichloromethane with 1% NH₄OH) until the starting material is fully consumed. The yellow color of the solution should fade.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~20 mL). Caution: Do not allow the filtered catalyst to dry completely on the filter paper as it can ignite upon exposure to air. Quench the filter cake with water.

-

Isolation: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product is often pure enough for subsequent use. If necessary, it can be purified by silica gel chromatography using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1).

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 90-98% |

| Appearance | Off-white to pale brown solid or viscous oil |

| ¹H NMR | Consistent with the structure of the final product |

| Mass Spec (ESI) | m/z = 138.1 [M+H]⁺ |

Laboratory Workflow Visualization

Caption: Step-by-step laboratory workflow for the two-step synthesis.

References

- Process for the preparation of 2-amino-alkylpyridines.

- 2-Amino-6-methylpyridine.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- 2-Amino-6-Methylpyridine Manufacturers & Suppliers. Alkali Metals Limited.

- Synthesis method of 2-amino pyridine compounds.

- Pyridine. Wikipedia.

- Henry reaction. Wikipedia.

- Syntheses and structural studies of lithium complexes of 2-amino-6-methylpyridine. Journal of the Chemical Society, Dalton Transactions.

- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV

- Henry Reaction. Organic Chemistry Portal.

- Reduction of nitro compounds. Wikipedia.

- Henry Reaction (Nitroaldol Reaction). Tokyo Chemical Industry Co., Ltd.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

Sources

- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alkalimetals.com [alkalimetals.com]

- 3. Syntheses and structural studies of lithium complexes of 2-amino-6-methylpyridine [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Reagents for selective reduction of nitrile to aminoethyl in pyridines

Application Note: Selective Reduction of Pyridylacetonitriles to Aminoethylpyridines

Executive Summary

The reduction of pyridine-substituted nitriles to their corresponding primary amines is a pivotal transformation in medicinal chemistry, particularly for synthesizing histamine analogs and ethylamine-linked heterocycles. This guide specifically addresses the reduction of Pyridylacetonitriles (

The Challenge: This transformation presents a "Selectivity Triangle" challenge:

-

Chemo-selectivity: Reducing the nitrile (

) without saturating the pyridine ring. -

Catalyst Poisoning: The basic pyridine nitrogen (

lone pair) often coordinates strongly to transition metal catalysts (Pd, Pt), deactivating them. -

Dimerization: The highly reactive imine intermediate tends to react with the newly formed primary amine, generating unwanted secondary amine byproducts.

This Application Note details three field-proven protocols—Cobalt Boride , Raney Nickel , and Borane-Complexes —engineered to overcome these specific failure modes.

Mechanistic Insight: The "Dimerization" Trap

Understanding why nitrile reductions fail is the first step to success. The primary failure mode is not lack of reactivity, but the formation of secondary amines.

Figure 1: Mechanism of Secondary Amine Formation The diagram below illustrates the competing pathway where the product (Primary Amine) attacks the intermediate (Imine), leading to a secondary amine dimer.

Caption: The "Dimerization Trap" occurs when the product amine attacks the imine intermediate. High concentrations of Ammonia (Protocol B) or rapid hydride transfer (Protocol A) prevent this.

Protocol A: The "Magic Mix" (Cobalt Chloride / NaBH₄)

Best For: Lab-scale (<10g), high functional group tolerance, and avoiding high-pressure equipment.

Principle:

Sodium Borohydride (

Reagents:

-

Substrate: Pyridylacetonitrile (1.0 equiv)

-

Cobalt(II) Chloride Hexahydrate (

): 2.0 equiv -

Sodium Borohydride (

): 10.0 equiv

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser (or open air with good ventilation), dissolve the pyridylacetonitrile (10 mmol) and

(20 mmol) in MeOH (50 mL). The solution will turn deep purple/pink. -

Cooling: Place the flask in an ice-water bath (

). -

Addition (Critical): Add

(100 mmol) portion-wise over 30–45 minutes.-

Observation: The solution will turn black immediately (formation of

) and evolve hydrogen gas vigorously. -

Safety: Ensure adequate venting. Do not seal the vessel.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Quench: Carefully add 3N HCl until the pH is acidic (~pH 2) to decompose the boride complex and destroy excess hydride. Stir for 30 minutes until the black precipitate dissolves or becomes an inactive gray solid.

-

Workup:

-

Basify the aqueous layer with concentrated Ammonium Hydroxide (

) to pH >10. -

Extract with DCM or Chloroform/Isopropanol (3:1) to recover the polar amine.

-

Dry over

and concentrate.

-

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), industrial applications, and cost-efficiency.

Principle: Raney Nickel (RaNi) is less susceptible to pyridine poisoning than Palladium. However, to prevent secondary amine formation, the reaction must be conducted in the presence of ammonia, which shifts the equilibrium away from the dimer (see Figure 1).

Reagents:

-

Substrate: Pyridylacetonitrile

-

Catalyst: Raney Nickel (W2 or commercially available slurry), 20–50 wt% loading.

-

Solvent: Methanol saturated with Ammonia (7N

in MeOH). -

Hydrogen Source:

gas (Balloon or Parr Shaker).

Step-by-Step Protocol:

-

Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH 10) three times with MeOH to remove water. Warning: Raney Nickel is pyrophoric when dry. Keep wet at all times.

-

Loading: In a hydrogenation vessel (Parr bottle), add the substrate (dissolved in MeOH) and the washed Raney Nickel.

-

Ammonia Addition: Add Methanolic Ammonia (7N) such that the final concentration of

is at least 5–10 equivalents relative to the nitrile. -

Hydrogenation:

-

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Nitrogen blanket). Do not let the filter cake dry out (fire hazard).

-

Purification: Concentrate the filtrate. The ammonia evaporates, leaving the clean primary amine.

Protocol C: Borane Reduction (The "Adduct" Method)

Best For: Substrates with halogens (Cl, Br, I) on the pyridine ring (which might be cleaved by RaNi or

The Pyridine Trap:

Borane (

Figure 2: Borane-Pyridine Adduct Workflow

Caption: Borane reduction requires a specific "Adduct Breaking" step to release the pyridine nitrogen from the boron complex.

Step-by-Step Protocol:

-

Reaction: Dissolve substrate in anhydrous THF. Add

(3.0 equiv) at -

Adduct Breaking (Mandatory):

-

Cool to

. -

Slowly add MeOH to quench excess borane.

-

Add 6M HCl (excess) and reflux for 1 hour. This harsh step is necessary to hydrolyze the

bonds.

-

-

Isolation: Cool, basify with NaOH to pH 12, and extract.

Comparative Analysis

| Feature | Protocol A ( | Protocol B (Raney Ni/H2) | Protocol C (Borane) |

| Selectivity (vs Ring) | Excellent | Good (requires control) | Excellent |

| Halogen Tolerance | Moderate (Ar-Cl safe, Ar-I risk) | Poor (Dehalogenation risk) | Excellent |

| Scalability | Low (<50g) | High (kg scale) | Moderate |

| Safety Profile | Pyrophoric catalyst, High Pressure | Pyrophoric reagents | |

| Primary Amine Yield | 80–95% | 70–90% (if | 70–85% |

References

-

Cobalt Boride Reduction (The "Magic Mix")

-

Raney Nickel & Ammonia Strategy

- Robinson, J. C., & Snyder, H. R.

-

Borane Reduction of Heterocyclic Nitriles

- Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of Organic Chemistry, 1982.

-

Prevention of Secondary Amines

- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.

Sources

- 1. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. reddit.com [reddit.com]

- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. ncert.nic.in [ncert.nic.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 6-(2-Aminoethyl)pyridin-2-amine in the Design of Selective nNOS Inhibitors

Topic: Using 6-(2-Aminoethyl)pyridin-2-amine as a nNOS Inhibitor Intermediate Content Type: Detailed Application Note & Protocol Guide

Executive Summary

Neuronal Nitric Oxide Synthase (nNOS) is a validated therapeutic target for neurodegenerative disorders, including Alzheimer’s, Parkinson’s, and ALS. However, the development of clinically viable inhibitors is hindered by the high active-site conservation between nNOS and endothelial NOS (eNOS), the latter being critical for cardiovascular homeostasis.

6-(2-Aminoethyl)pyridin-2-amine represents a privileged scaffold in the "fragment-based" design of isoform-selective inhibitors. It functions as a minimal pharmacophore containing:

-

The Anchor (Head): A 2-aminopyridine ring that mimics the guanidine group of L-arginine, forming bidentate hydrogen bonds with the conserved glutamate residue (Glu592 in rat nNOS).

-

The Linker: An ethyl chain that positions the tail group away from the heme center.

-

The Handle (Tail): A primary amine available for derivatization to access peripheral hydrophobic pockets unique to nNOS.

This guide details the synthesis, functionalization, and biological validation of this intermediate, synthesizing protocols established by leading groups in the field (e.g., Silverman et al.).

Chemical Foundation & Mechanism

The utility of 6-(2-Aminoethyl)pyridin-2-amine lies in its ability to bridge the catalytic heme center and the substrate access channel.

Structural Logic

-

Bioisosterism: The 2-aminopyridine is a bioisostere of the substrate L-arginine.

-

Selectivity Driver: While the "head" binds identically in nNOS and eNOS, the "tail" (attached via the ethyl linker) can be modified to exploit subtle differences in the substrate access channel, specifically a hydrophobic pocket surrounding Tyr706 (rat nNOS) that is more flexible than the corresponding Tyr477 in eNOS.

Diagram 1: Mechanism of Action & Binding Mode

Caption: Mechanistic interaction map showing how the scaffold anchors to Glu592 while the tail interacts with Heme/Tyr706 to drive selectivity.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Aminoethyl)pyridin-2-amine

Objective: Synthesize the protected intermediate from commercially available 2-amino-6-methylpyridine. Rationale: Direct alkylation is difficult. The "Bromination-Cyanation-Reduction" pathway ensures the correct carbon chain length (2 carbons) and introduces the amine functionality cleanly.

Reagents Required:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N-Bromosuccinimide (NBS), AIBN (Radical initiator)[3]

-

Sodium Cyanide (NaCN)

-

Borane-THF complex (BH₃·THF) or Raney Nickel/H₂

Step-by-Step Workflow:

-

Protection of the Head Group:

-

Dissolve 2-amino-6-methylpyridine (10 mmol) in THF.

-

Add Boc₂O (2.2 equiv) and DMAP (catalytic). Stir at RT for 12h.

-

Why? The 2-amino group is nucleophilic and will interfere with subsequent steps. Bis-Boc protection is preferred to completely nullify its reactivity.

-

Yield Check: Product should be a crystalline solid (Di-Boc-2-amino-6-methylpyridine).

-

-

Benzylic Bromination (Radical Substitution):

-

Dissolve the protected intermediate in CCl₄ or Benzotrifluoride (greener alternative).

-

Add NBS (1.1 equiv) and AIBN (0.1 equiv).

-

Reflux for 2–4 hours under N₂ atmosphere. Monitor by TLC.

-

Critical Step: Stop reaction before di-bromination occurs.

-

Purification: Filter succinimide; concentrate and purify via silica flash chromatography (Hexane/EtOAc).

-

-

Chain Extension (Cyanation):

-

Dissolve the brominated compound in DMSO or DMF.

-

Add NaCN (1.2 equiv). Caution: Highly Toxic.

-

Stir at RT or mild heat (40°C) for 2 hours.

-

Result: 2-(Di-Boc-amino)-6-(cyanomethyl)pyridine. The nitrile adds the required second carbon.

-

-

Nitrile Reduction to Amine:

-

Dissolve the nitrile in anhydrous THF.

-

Add BH₃·THF (1M solution, 3 equiv) dropwise at 0°C. Reflux for 2h.

-

Quench carefully with MeOH.

-

Alternative: Hydrogenation with Raney Ni in MeOH/NH₃ (50 psi H₂).

-

Outcome: 6-(2-Aminoethyl)pyridin-2-amine (with Head still protected).

-

Diagram 2: Synthesis Workflow

Caption: Step-wise synthetic route from methylpyridine precursor to the ethylamine scaffold.

Protocol 2: Library Generation (Reductive Amination)

Objective: functionalize the "Tail" amine to generate a library of potential inhibitors. Target: Create compounds with hydrophobic moieties (e.g., fluorophenyl) to engage the Tyr706 pocket.

-

Coupling:

-

Take the intermediate from Protocol 1 (Head-protected).

-

Dissolve in MeOH (dry).

-

Add the desired aldehyde (e.g., 3-fluorobenzaldehyde) (1.0 equiv).

-

Stir for 1h to form the imine.

-

Add NaBH₃CN or NaBH(OAc)₃ (1.5 equiv) and stir for 12h.

-

-

Global Deprotection:

-

Treat the crude coupled product with HCl/Dioxane (4M) or TFA/DCM (1:1).

-

Stir 2h to remove Boc groups from the "Head" aminopyridine.

-

Precipitate as the HCl salt using Et₂O.

-

Protocol 3: Biological Validation (Hemoglobin Capture Assay)

Objective: Measure the inhibition constant (

Assay Setup:

-

Buffer: 50 mM HEPES (pH 7.4), 10 μM FAD, 10 μM FMN, 10 μM H₄B, 100 U/mL Catalase, 100 μM DTT.

-

Enzyme Mix: Purified recombinant nNOS (rat or human) or eNOS (bovine or human).

-

Substrate: L-Arginine (typically near

, ~10 μM). -

Reaction:

-

Incubate Enzyme + Inhibitor + Buffer for 10 min at 37°C.

-

Initiate reaction by adding NADPH (final 100 μM) and Oxyhemoglobin (3 μM).

-

Monitor absorbance increase at 401 nm for 60–120 seconds (linear phase).

-

Data Analysis:

-

Calculate % Inhibition relative to DMSO control.

-

Determine

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

Quantitative Performance Data

Typical values for inhibitors derived from this scaffold (e.g., Compound 14j from Silverman et al.).

| Parameter | Rat nNOS ( | Human nNOS ( | Bovine eNOS ( | Selectivity (nNOS/eNOS) |

| Scaffold Only | > 5000 nM | > 5000 nM | > 10,000 nM | N/A |

| Optimized Inhibitor | 16 nM | 13 nM | ~22,000 nM | > 1700-fold |

| Standard (L-NAME) | ~500 nM | ~500 nM | ~500 nM | ~1-fold |

Note: The scaffold itself is a weak inhibitor. High potency and selectivity are achieved only after functionalizing the ethylamine tail.

References

-

Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Source: Journal of Medicinal Chemistry (2016).[5] URL:[Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

-

Structure-Based Design of Potent and Selective Inhibitors of Human Neuronal Nitric Oxide Synthase. Source: Silverman Lab / Northwestern University Publications. URL:[Link]

-

Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2023).[6] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Salt Formation of 2-amino-6-(2-aminoethyl)pyridine: A Comprehensive Guide for Pharmaceutical Development

Abstract: The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development to optimize physicochemical and biopharmaceutical properties such as solubility, stability, and bioavailability. This application note provides a comprehensive, in-depth guide for the salt formation of 2-amino-6-(2-aminoethyl)pyridine, a molecule with multiple basic centers. We will explore the fundamental principles of salt formation, present detailed protocols for salt screening and scale-up crystallization, and describe the essential analytical techniques for the thorough characterization of the resulting salt forms. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound salt selection workflow.

Introduction

Approximately 50% of all drugs on the market are administered as salts.[1] This highlights the pivotal role of salt formation in rendering a promising API molecule into a viable drug product. The process of creating a salt can dramatically improve a drug's performance by modifying key properties including, but not limited to, aqueous solubility, dissolution rate, chemical stability, hygroscopicity, and manufacturability.[2][3]

The subject of this guide, 2-amino-6-(2-aminoethyl)pyridine, is a polybasic molecule, meaning it has multiple sites that can accept a proton to form a salt. Understanding the basicity of each site is fundamental to a rational salt selection strategy. This molecule presents three distinct basic centers:

-

Aliphatic Primary Amine (Ethylamine side-chain): The most basic site.

-

Aromatic Primary Amine (on the pyridine ring): Moderately basic.

-

Pyridine Ring Nitrogen: The least basic site.

A well-designed salt screening and selection program is not a matter of trial-and-error but a systematic investigation to identify the optimal salt form that possesses a balanced profile of desirable physicochemical properties.[1][4]

Physicochemical Principles of Salt Formation

The Critical Role of pKa

Successful salt formation is governed by the acid-base chemistry between the API and the chosen counterion. A fundamental guideline is the ΔpKa rule , which states that for a stable salt to form, the difference between the pKa of the basic API and the pKa of the acidic counterion should be greater than 2 to 3 units.[2][5] This difference ensures a high degree of proton transfer from the acid to the base, resulting in a stable ionic salt rather than a neutral co-crystal.[6]

For 2-amino-6-(2-aminoethyl)pyridine, we must consider the pKa of its conjugate acids at each basic site. Based on analogous structures, we can estimate these values:

| Functional Group | Representative Compound | pKa of Conjugate Acid |

| Aliphatic Primary Amine | Ethylamine | ~10.8[7][8][9] |

| Aromatic Primary Amine | 2-Aminopyridine | ~6.86[1][2][10] |

| Pyridine Ring Nitrogen | Pyridine | ~5.23[11][12] |

The ethylamine nitrogen is the most likely site for initial protonation due to its high basicity. Therefore, to form a stable monosalt, an acid with a pKa less than approximately 8 would be required. To form a di-salt by protonating the second most basic site (the 2-amino group), a much stronger acid with a pKa below ~4 would be necessary.

Selection of Counterions

The choice of an acidic counterion is restricted to those that are pharmaceutically acceptable or "GRAS" (Generally Recognized As Safe). A preliminary screening should include a diverse set of acids with a range of pKa values and chemical structures to maximize the chances of identifying salts with varied and potentially beneficial properties.

Table 1: Common Pharmaceutically Acceptable Acids for Salt Screening

| Acid | pKa Value(s) | Type |

|---|---|---|

| Hydrochloric Acid | -7 | Strong Mineral Acid |

| Sulfuric Acid | -3, 1.99 | Strong Mineral Acid |

| Methanesulfonic Acid (Mesylate) | -1.9 | Strong Organic Acid |

| Maleic Acid | 1.9, 6.07 | Dicarboxylic Acid |

| Tartaric Acid (L) | 2.98, 4.34 | Dicarboxylic Acid |

| Citric Acid | 3.13, 4.76, 6.40 | Tricarboxylic Acid |

| Succinic Acid | 4.2, 5.6 | Dicarboxylic Acid |

| Acetic Acid | 4.76 | Monocarboxylic Acid |

| Benzenesulfonic Acid (Besylate) | -6.5 | Strong Organic Acid |

| p-Toluenesulfonic Acid (Tosylate) | -2.8 | Strong Organic Acid |

Materials and Equipment

3.1 Chemicals:

-

2-amino-6-(2-aminoethyl)pyridine (free base, >98% purity)

-

Selected acids (e.g., from Table 1, analytical grade)

-

Solvents (HPLC grade): Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF), Water (Milli-Q or equivalent).

3.2 Equipment:

-

Analytical balance

-

Magnetic stirrers and hot plates

-

Vortex mixer

-

Centrifuge

-

96-well plates (polypropylene) and sealing mats

-

Glass vials (e.g., 4 mL) with screw caps

-

pH meter or pH indicator strips

-

Microscope (polarized light optional)

-

Vacuum oven or desiccator

-

Spatulas, pipettes, and standard laboratory glassware

-

Filtration apparatus (Buchner funnel or vacuum filtration manifold)

Experimental Protocols

The salt selection process is a tiered approach, starting with a broad, small-scale screen to identify hits, followed by a more focused scale-up and characterization of promising candidates.

Caption: Protonation of 2-amino-6-(2-aminoethyl)pyridine.

Crystallinity: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining if a material is crystalline or amorphous and for identifying unique crystalline forms (polymorphs). [13][14]

-

Principle: Crystalline materials will diffract X-rays at specific angles, producing a characteristic pattern of sharp peaks. Amorphous materials lack long-range order and produce a broad, featureless halo. Each unique crystal form of a salt will have a unique XRPD pattern, which serves as its "fingerprint."

-

Protocol:

-

Gently grind a small amount of the dried salt sample to a fine powder.

-

Mount the powder on the sample holder.

-

Acquire the diffraction pattern over a suitable range (e.g., 2-40° 2θ).

-

-

Interpretation: A pattern with sharp, well-defined peaks confirms the material is crystalline. Compare the pattern to the free base; a new pattern indicates a new solid form has been created.

Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and presence of solvates or hydrates. [15][16][17]

-

DSC Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and crystallization (exotherm). A sharp melting peak is indicative of a pure, crystalline material. [18][19]* TGA Principle: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water or solvent, in the crystal lattice. [20][21][22]* Protocol (DSC/TGA):

-

Accurately weigh 2-5 mg of the salt into an appropriate pan (e.g., aluminum).

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

-

Interpretation:

-

In the TGA thermogram, a step-wise weight loss before decomposition indicates the presence of a solvate or hydrate. The amount of weight lost can be used to determine the stoichiometry.

-

In the DSC thermogram, a sharp endotherm corresponds to the melting point of the salt. A high melting point (>150 °C) is often desirable for stability.

-

Hygroscopicity: Dynamic Vapor Sorption (DVS)

Hygroscopicity is the tendency of a substance to take up moisture from the atmosphere. It is a critical property that can impact stability, flowability, and processing. DVS is the gold-standard for quantifying this behavior. [23][24]

-

Principle: A microbalance measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. [3][25]* Protocol:

-

Place a small amount of the sample (10-20 mg) on the DVS sample pan.

-

Dry the sample under a stream of dry nitrogen (0% RH).

-

Execute a sorption/desorption isotherm program (e.g., 0% to 95% RH and back down in 10% RH steps).

-

-

Interpretation: The resulting plot of mass change vs. RH reveals how much water the sample absorbs. The European Pharmacopoeia provides a classification system based on the percentage weight gain at 80% RH. A non-hygroscopic or slightly hygroscopic salt is generally preferred.

Data Interpretation and Salt Selection

After characterizing a range of salts, the data must be compiled and compared to select the optimal candidate for further development.

Table 2: Example Salt Screening Summary Table

| Counterion | Stoichiometry | Crystalline? (XRPD) | Melting Point (°C, DSC) | Solvate? (TGA) | Hygroscopicity (% gain @ 80% RH) | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| HCl | 1:1 | Yes | 185 | No | 1.5% (Slightly) | 150 |

| Mesylate | 1:1 | Yes | 162 | No | 0.5% (Slightly) | 210 |

| Succinate | 1:1 | No | N/A | Yes (Hydrate) | 8.2% (Moderately) | 55 |

| Tartrate | 1:1 | Yes | 171 | No | 2.1% (Moderately) | 120 |

The "best" salt is dependent on the desired product profile. For an oral solid dosage form, a crystalline, non-hygroscopic salt with a high melting point and good aqueous solubility (like the Mesylate in the example above) would be a strong candidate. For an injectable formulation, maximum aqueous solubility might be the primary driver.

Conclusion

The salt formation of 2-amino-6-(2-aminoethyl)pyridine is a multifaceted but manageable process. A successful outcome relies on a systematic approach grounded in the principles of acid-base chemistry. By employing a tiered strategy of small-scale screening followed by rigorous characterization of promising candidates using orthogonal analytical techniques such as FTIR, XRPD, DSC/TGA, and DVS, researchers can confidently identify and select an optimal salt form. This rational approach de-risks the development process and significantly increases the probability of advancing a molecule with superior pharmaceutical properties.

References

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

-

Fiveable. (n.d.). Ethylamine Definition. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Yalcin, S., & Mutlu, I. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A.

-

Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

-

ChemBK. (2024). 2-Aminopyridine. Retrieved from [Link]

-

Quora. (2023). What is the pKa value of ethylamine and aniline?. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

- Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.

-

Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

-

Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Semantic Scholar. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Retrieved from [Link]

-

Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Mineral composition, crystallinity and dielectric evaluation of Bamboo Salt, Himalaya Salt, and Ba'kelalan salt content. Retrieved from [Link]

- Pharmaceutical Technology. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms.

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

-

Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

-

Shriver, D. F. (n.d.). powder x-ray diffraction (pxrd). Retrieved from [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

ResolveMass. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

IUCr Journals. (2023). Exploring the thermal behaviour of the solvated structures of nifedipine. Retrieved from [Link]

-

Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

MDPI. (n.d.). Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron. Retrieved from [Link]

-

Ord. (n.d.). IR: amines. Retrieved from [Link]

-

NETZSCH. (2023). 4 Frequently Used Pharmaceutical Terms You Need To Know. Retrieved from [Link]

-

University of Rochester. (n.d.). Supplementary material - list of pharmaceutically acceptable acids. Retrieved from [Link]

-

Chemistry Skill. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Research and Reviews. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Trinity College Dublin. (n.d.). X-ray Diffraction and Characterisation of Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. Mineral composition, crystallinity and dielectric evaluation of Bamboo Salt, Himalaya Salt, and Ba’kelalan salt content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.latech.edu [www2.latech.edu]

- 15. improvedpharma.com [improvedpharma.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. news-medical.net [news-medical.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. rroij.com [rroij.com]

- 20. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 21. mdpi.com [mdpi.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. ardena.com [ardena.com]

- 24. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-6-(2-aminoethyl)pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of 2-amino-6-(2-aminoethyl)pyridine. The methodologies outlined herein are designed to address common impurities encountered during its synthesis, ensuring the final compound meets the high-purity standards required for downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses common initial observations and provides rapid guidance for proceeding with purification.

Q1: My crude reaction product is a dark, viscous oil containing solids. What is the most effective first purification step?

A: A dark, multiphasic crude product suggests the presence of unreacted starting materials, inorganic salts, and polymeric or colored by-products. The most robust initial step is a liquid-liquid acid-base extraction. This technique leverages the basicity of the two amino groups on your target compound to selectively move it into an aqueous phase, leaving behind non-basic organic impurities. It is an excellent bulk purification method before proceeding to finer techniques like crystallization or chromatography.[1]

Q2: TLC and LC-MS analysis indicates the presence of unreacted starting material (e.g., 2-amino-6-methylpyridine or a protected precursor). How do I remove it?

A: The strategy depends on the properties of the starting material relative to your product.

-

Different Basicity/Solubility: If the starting material lacks the basic aminoethyl sidechain, its solubility in acidic water will be different from your highly basic product. An acid-base extraction is often sufficient to separate them.[2]

-

Similar Properties: If the starting material is structurally very similar to the product, making extraction ineffective, flash column chromatography is the preferred method. The significant difference in polarity between a methyl group (starting material) and an aminoethyl group (product) should allow for good separation on silica gel.

Q3: My analysis shows a significant isomeric impurity with the same mass as my product. What is the best approach for separation?

A: Isomeric impurities are a common challenge, often arising from non-selective reactions on the pyridine ring.[3]

-

Fractional Crystallization: If the isomers have sufficiently different crystal packing energies and solubilities, fractional crystallization can be highly effective. This requires careful selection of a solvent system where one isomer is significantly less soluble than the other.[4]

-

Preparative Chromatography: This is the most reliable method for separating isomers. High-Performance Liquid Chromatography (HPLC) or flash chromatography on a high-resolution stationary phase can resolve compounds with subtle structural differences.[5] For basic compounds like aminopyridines, it is often necessary to add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) to the mobile phase to prevent peak tailing on silica gel.[6]

Q4: After initial purification, my product remains colored (yellow to brown). How can I obtain a colorless compound?

A: Color is typically due to trace amounts of highly conjugated or polymeric impurities. During the final recrystallization step, you can perform a decolorization treatment. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight) of activated carbon.[7] Keep the solution hot and stir for 5-15 minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate, now decolorized, can be cooled to induce crystallization.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step guides for the most critical purification techniques.

Guide 1: High-Capacity Purification via Acid-Base Extraction

This method is ideal for the initial workup of a crude reaction mixture to remove non-basic and weakly basic organic impurities. The two amino groups on 2-amino-6-(2-aminoethyl)pyridine make it highly basic and thus readily soluble in aqueous acid.

Causality: The fundamental principle is the reversible conversion of the neutral, organic-soluble amine into its ionic, water-soluble ammonium salt.[1] By washing the organic layer with acid, the basic product is pulled into the aqueous phase. Neutral impurities remain in the organic phase. Subsequently, neutralizing the aqueous phase regenerates the neutral amine, which can be recovered by extraction with an organic solvent.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Collect the aqueous (bottom) layer. Repeat the extraction of the organic layer 2-3 times to ensure complete recovery of the basic product.

-

Rationale: The HCl protonates the basic nitrogen atoms of the aminopyridine, forming the water-soluble hydrochloride salt.

-

-

Organic Impurity Removal: Combine the acidic aqueous extracts in the separatory funnel. Wash this combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any trapped neutral organic impurities. Discard the organic wash.

-

Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base, such as 6 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. The free amine may precipitate or form an oil.

-

Rationale: Neutralizing the solution deprotonates the ammonium salt, regenerating the neutral, organic-soluble free base.[2]

-

-

Product Recovery: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified 2-amino-6-(2-aminoethyl)pyridine.

Caption: Workflow for purifying aminopyridines via acid-base extraction.

Guide 2: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful technique for obtaining a highly pure, crystalline solid product. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]

Causality: By dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the compound's solubility decreases, and it crystallizes out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).

The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Based on solubility data for similar compounds like 2-aminopyridine, suitable solvent systems can be proposed.[8]

| Solvent System | Type | Rationale & Comments |

| Isopropanol / Water | Two-solvent | Dissolve in hot isopropanol, add hot water dropwise until turbidity appears, then clarify with a drop of isopropanol. Good for polar compounds. |

| Toluene | Single-solvent | Good for moderately polar compounds. The product should be significantly less soluble at room temperature or 0 °C. |

| Ethyl Acetate / Hexanes | Two-solvent | Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent until the solution becomes cloudy. Cool slowly. |

| Acetonitrile | Single-solvent | 2-aminopyridine shows moderate solubility in acetonitrile, which increases with temperature, making it a viable candidate.[8] |

-

Solvent Addition: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.

-

Heating and Dissolution: Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for a few minutes.

-

Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Guide 3: Strategic Purification Planning

Choosing the correct sequence of purification steps is critical for efficiency and yield. This decision tree provides a logical framework for developing a purification strategy based on the initial analysis of the crude product.

Caption: Decision tree for selecting a purification method.

References

- US4628097A, Process for the preparation of 2-amino-alkylpyridines, Google P

-

Wikipedia, Pyridine. [Link]

- CN102276526B, Synthesis method of 2-amino pyridine compounds, Google P

-

An-Fei, H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

-

Brückner, R., et al. (2003). Impurity profile of amino acids. Pharmeuropa, 15(3), 444-451. [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

- CN104529886A, Method for separating mixed aminopyridine through crystallization and rectification coupling technology, Google P

-

Danagulyan, G. G., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 36, 574-576. [Link]

-

TIEI Extraction. (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

- CN107011254B, Synthesis and purification method of 2-amino-4-methylpyridine, Google P

-

Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1546–1556. [Link]

-

Diaion. Separation and Refining of Amino acids. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1887–1890. [Link]

- CN107011255A, A kind of method and its purification process that aminopyridine is prepared by picoline, Google P

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 4. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Hydrogenation of 6-(cyanomethyl)pyridin-2-amine

Executive Summary & Mechanistic Diagnostics

You are likely encountering one of three critical failure modes: catalyst poisoning (reaction stalls), dimerization (secondary amine formation), or incomplete conversion . The hydrogenation of 6-(cyanomethyl)pyridin-2-amine is deceptively complex due to the substrate's ability to act as a bidentate ligand and the inherent reactivity of the intermediate imine.

The "Why" Behind the Failure

To troubleshoot effectively, we must visualize the invisible competition occurring on the catalyst surface.

A. Catalyst Poisoning (The Chelation Effect)

The 2-aminopyridine moiety is a potent chelator. Unlike simple benzonitriles, your substrate contains a pyridine nitrogen and an exocyclic amine. These can coordinate to metal sites (Pd, Pt, or Ni) in a bidentate fashion, effectively "capping" the active sites and preventing H₂ adsorption.

-

Symptom: Reaction starts but stops at 10-20% conversion.

-

Solution: Disrupt chelation via protonation (acidic media) or steric bulk (protection).

B. The Condensation Trap (Dimerization)

As the nitrile (

-

Symptom: Mass spec shows M+ Product mass peaks (dimer) or lower yield.

-

Solution: High dilution, ammonia saturation, or rapid turnover (high pressure).

Mechanistic Pathway & Failure Points

The following diagram illustrates the competing pathways. Your goal is to maximize Path A and suppress Path B .

Figure 1: Reaction network showing the critical divergence between productive hydrogenation (Path A) and dimerization (Path B), alongside the parallel risk of catalyst poisoning.

Catalyst Selection & Optimization Matrix

The choice of catalyst dictates your solvent and additive strategy. Do not mix these systems randomly.

| Feature | Raney Nickel (RaNi) | Palladium on Carbon (Pd/C) | Platinum Oxide (PtO₂) |

| Primary Use | Industrial Standard (Cost/Scale) | Lab Scale / High Activity | Difficult Substrates |

| Poison Resistance | Moderate (High surface area helps) | Low (Susceptible to N-poisoning) | High |

| Selectivity | Excellent (with NH₃) | Good (requires Acid) | Risk of Ring Reduction |

| Key Additive | Ammonium Hydroxide (NH₄OH) | HCl or Acetic Acid | Acetic Acid |

| Pressure Req. | Medium (3–10 bar) | Low (1–3 bar) | Low (1–3 bar) |

| Risk Factor | Pyrophoric / Ni Leaching | Stalling due to poisoning | Over-reduction of pyridine ring |

Validated Experimental Protocols

Protocol A: The "Scavenger" Method (Raney Nickel)

Best for: Minimizing dimerization and large-scale batches.

Theory: Saturated ammonia shifts the equilibrium of the condensation step backward, preventing dimer formation. RaNi is less prone to electronic poisoning by the pyridine ring than Pd.

-

Preparation: Wash active Raney Nickel (approx. 20-50 wt% loading) with MeOH (x3) to remove water. WARNING: Keep wet; pyrophoric.

-

Solvent: 7M NH₃ in Methanol (commercial) or saturate MeOH with NH₃ gas at 0°C.

-

Loading: Dissolve substrate in the ammonia/MeOH solution.

-

Reaction: Pressurize to 5–10 bar (70–150 psi) H₂. Stir vigorously (gas-liquid mass transfer is rate-limiting).

-

Workup: Filter through Celite (keep wet!). Concentrate filtrate.

-

Note: If the solution is green, Ni has leached. Treat with EDTA or pass through a silica plug.

-

Protocol B: The "Proton Mask" Method (Pd/C)

Best for: Lab scale, rapid screening, or if RaNi is unavailable.

Theory: Acidifying the media protonates the pyridyl nitrogen and the exocyclic amine. This prevents them from binding tightly to the Pd surface (poisoning) and activates the nitrile toward reduction.

-

Solvent: Methanol + 3.0 equivalents of HCl (e.g., 1.25M HCl in MeOH) OR Glacial Acetic Acid.

-

Catalyst: 10 wt% Pd/C (use 10-20 wt% loading relative to substrate).

-

Reaction: 3 bar (45 psi) H₂ at Room Temperature.

-

Monitoring: Watch for stalling. If it stalls, the catalyst surface is saturated. Filter and add fresh catalyst (do not just add more).

-

Workup: The product will be a salt (HCl or Acetate).[1] Neutralize with NaOH/NaHCO₃ after filtering the catalyst to avoid precipitating salts on the Pd (which creates fire hazards).

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Figure 2: Diagnostic flowchart for isolating reaction parameters based on observed impurities or kinetic failures.

Frequently Asked Questions (FAQ)

Q: The reaction works on 100mg but fails on 5g. Why? A: Hydrogenation is mass-transfer limited. On a larger scale, the H₂ gas cannot dissolve into the liquid fast enough to keep up with the catalyst.

-

Fix: Increase stirring speed (rpm) significantly. Use a baffled flask or an autoclave with a gas-entrainment impeller.

Q: My product is green/blue after using Raney Nickel. A: This is Nickel leaching, caused by the chelating nature of the resulting ethylenediamine-like tail on your pyridine.

-

Fix: Wash the organic layer with aqueous EDTA or dilute ammonium hydroxide. Alternatively, scavenge with a silica-supported thiol resin (e.g., SiliaMetS®).

Q: Can I use Boc-protection to solve the poisoning?

A: Yes, and it is highly recommended if the direct route is inconsistent. Protecting the 2-amine with a Boc group (

Q: Why not use PtO₂ (Adams' Catalyst)? A: While active, PtO₂ is notorious for reducing pyridine rings to piperidines, especially in acidic media. Given your substrate is electron-rich (amino-pyridine), the ring is somewhat deactivated toward reduction, but PtO₂ remains a high-risk choice for selectivity.

References & Authority

-

Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (The definitive text on catalyst selection and poisoning mechanisms).

-

Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational work on nitrile reduction and ammonia additives).

-

Hegedus, L. S. et al. "Palladium-Catalyzed Hydrogenation of Nitriles."[2] Journal of the American Chemical Society. (Discusses the mechanism of imine condensation).

-

Org. Process Res. Dev. "Practical Guide to Rational Catalyst Selection." (General principles for RaNi vs Pd/C in industrial settings).

-

Bagal, D. B. et al. "Catalytic Hydrogenation of Nitriles to Amines." Catalysis Science & Technology, 2020. Link (Recent review on suppressing secondary amine formation).

Sources

Technical Support Center: Stability of 2-Aminopyridine Diamines

Topic: Stability, Handling, and Troubleshooting of 2-Aminopyridine Diamines in Solution Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers

Core Stability Profile & Mechanistic Insights

The Chemical Context

2-aminopyridine (2-AP) diamines are privileged scaffolds in kinase inhibitor design (e.g., Crizotinib, Palbociclib) and neurological agents (e.g., Amifampridine). While the pyridine ring offers improved metabolic stability over phenyl analogs, the introduction of a second amino group (diamine functionality) drastically alters the physicochemical landscape.

Why they degrade:

-

Electron-Rich Oxidation: The "diamine" nature increases electron density. Unlike simple 2-aminopyridines, ortho- or para-diamines (e.g., 2,3-diaminopyridine) are highly susceptible to oxidation, forming reactive quinone-imine species or azo-dimers. This often manifests as rapid solution discoloration (yellow

brown). -

Photolytic Instability: 2-aminopyridines are inherently fluorescent. In solution, absorbed UV energy can drive ring-opening reactions or photo-oxidation, particularly in oxygenated protic solvents.

-

Excipient Reactivity: The exocyclic amine is a potent nucleophile. In the presence of trace aldehydes (common impurities in PEG or alcohols), they readily form Schiff bases.

Troubleshooting Guide (FAQ Format)

Category A: Visual & Physical Anomalies

Q1: My clear solution turned brown/black after 24 hours at room temperature. Is the compound ruined?

-

Diagnosis: This is classic oxidative coupling . 2-aminopyridine diamines, especially those with ortho or para substitution patterns, readily oxidize to form colored quinone-diimines or azo-dimers in the presence of dissolved oxygen.

-

Immediate Action: Run an LC-MS. If the parent peak is >95%, the color may be due to trace (<1%) highly chromophoric oxidation products.

-

Prevention:

-

Degas all solvents (sparge with Helium or Argon for 15 mins) before preparation.

-

Store solutions under an inert atmosphere (Argon/Nitrogen).

-

Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if the assay permits.

-

Q2: I see fine needle-like precipitates in my DMSO stock after freezing and thawing.

-

Diagnosis: Crystal seeding/Polymorph crash. 2-aminopyridines often have flat, planar structures that stack efficiently (

- -

Resolution:

-

Sonicate the sample at 30°C–40°C for 20 minutes.

-

Vortex vigorously.

-

Critical: Do not use heat alone; sonication breaks the crystal lattice more effectively.

-

Category B: Analytical Inconsistencies

Q3: My HPLC chromatogram shows a "ghost peak" that grows over time in Methanol/Ethanol.

-

Diagnosis: Hemiaminal/Schiff Base Formation. If your solvent is not HPLC-grade or has aged, it may contain trace formaldehyde or acetaldehyde. The 2-amino group reacts to form a hemiaminal (unstable) or imine (stable).

-

Verification: Check the mass of the new peak.

-

+12 Da (Formaldehyde imine)

-

+26 Da (Acetaldehyde imine)

-

-

Fix: Switch to Acetonitrile (ACN) as the organic modifier. ACN is a non-protic, non-carbonyl solvent that prevents this pathway.

Q4: Recovery is low (<80%) from glass vials, but good from plastic.

-

Diagnosis: Surface Adsorption. The pyridine nitrogen is basic (pKa ~6.8). It can interact strongly with the silanol groups (Si-OH) on the surface of untreated glass vials.

-

Fix:

-

Use silanized glass vials or polypropylene containers.

-

Adjust solvent pH to <3 (protonate the silanols) or >9 (suppress ionization), though pH >9 increases oxidation risk.

-

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for a generic 2-aminopyridine diamine in solution.

Caption: Primary degradation pathways: Oxidation (red) leads to color change; Excipient reaction (green) leads to adducts.

Standardized Protocols

Protocol A: Stability-Indicating Stock Preparation

Use this protocol for preparing analytical standards to ensure >1 week stability.

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh compound into an amber, silanized glass vial. |

| 2 | Solvent Choice | Use DMSO-d6 (for NMR) or DMSO (anhydrous, ≥99.9%). Avoid MeOH. |

| 3 | Acidification | Add 1 molar equivalent of HCl or TFA (if compatible with downstream assay). |

| 4 | Degassing | Flush headspace with Argon gas for 30 seconds before capping. |

| 5 | Storage | Store at -20°C or -80°C . |

Protocol B: Forced Degradation Stress Test (Rapid Validation)

Perform this to determine the specific vulnerabilities of your specific diamine derivative.

-

Acid Stress: Dissolve to 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Pass Criteria: >95% recovery. (2-APs are usually acid stable).

-

-

Oxidative Stress: Dissolve in 0.3% H2O2 at Room Temp for 2 hours.

-

Pass Criteria: >90% recovery. (Expect N-oxide formation; if >10% loss, requires antioxidant formulation).

-

-

Photostability: Expose clear glass vial to 1.2 million lux hours (approx 24h sunlight).

-

Pass Criteria: >95% recovery. (If failed, strictly use amber glassware).

-

Decision Logic for Solvent Selection

Use this flowchart to select the optimal solvent system for your experiments.

Caption: Decision tree for solvent selection based on application (Biological vs. Analytical).

References

-

Rao, R. N., & Chanda, K. (2022).[1][2] 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382.[2]

-